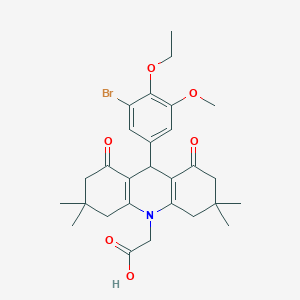![molecular formula C24H21ClN2O4 B302070 N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302070.png)
N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as CNF-1010, is a synthetic compound with potential therapeutic applications. It belongs to the class of hydrazide derivatives and has been studied extensively for its anti-inflammatory and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It also appears to have a neuroprotective effect by preventing the death of neurons and promoting their survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in vitro and in vivo, as well as to protect against neuronal damage and death. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its potential therapeutic applications. It has been shown to be effective in animal models of various neurological disorders and inflammatory conditions. However, there are also some limitations to its use in lab experiments. For example, it may be difficult to obtain sufficient quantities of the compound for large-scale experiments, and its stability and solubility may be a concern.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One possible direction is to further investigate its mechanism of action and its effects on different cell types and tissues. Another direction is to study its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in humans. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully understand its properties and potential uses.
Synthesemethoden
N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step process involving the condensation of 3-chloro-4-isopropoxy-5-methoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a pure product with good yield and purity.
Wissenschaftliche Forschungsanwendungen
N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions.
Eigenschaften
Molekularformel |
C24H21ClN2O4 |
|---|---|
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
N-[(Z)-(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H21ClN2O4/c1-14(2)30-23-19(25)10-15(11-21(23)29-3)13-26-27-24(28)22-12-18-17-7-5-4-6-16(17)8-9-20(18)31-22/h4-14H,1-3H3,(H,27,28)/b26-13- |
InChI-Schlüssel |
XFGIMJSSGARFDK-ZMFRSBBQSA-N |
Isomerische SMILES |
CC(C)OC1=C(C=C(C=C1Cl)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B301998.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301999.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302003.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-bromo-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302004.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-ethoxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302005.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302006.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-bromo-4-(dimethylamino)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302007.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302010.png)